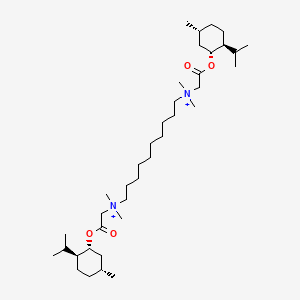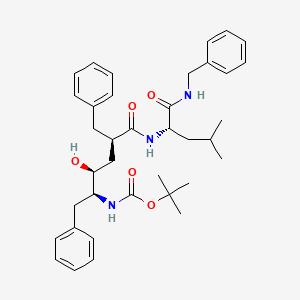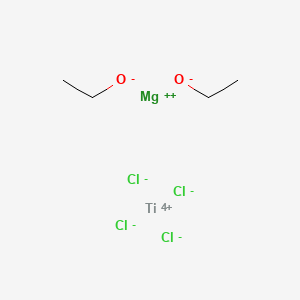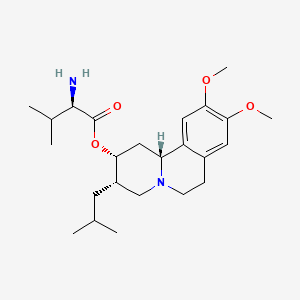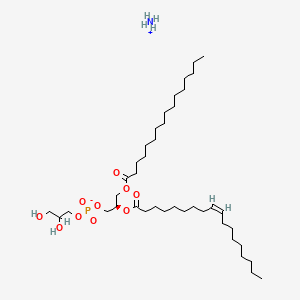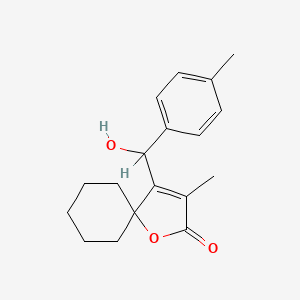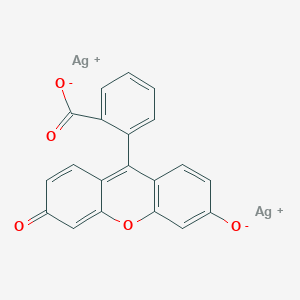
Fluorescein silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein silver is a compound that combines the properties of fluorescein, a widely used fluorescent dye, with silver, known for its antimicrobial and catalytic properties. This combination results in a compound with unique optical and chemical characteristics, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorescein silver can be synthesized by reacting fluorescein with silver nitrate in an aqueous medium. The reaction typically involves dissolving fluorescein in a suitable solvent, such as ethanol or water, and then adding a solution of silver nitrate. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as controlled precipitation, solvent extraction, and recrystallization are commonly employed. Additionally, the use of stabilizing agents and surfactants can help in achieving a consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein silver undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of silver, which can alter its fluorescence properties.
Reduction: The compound can be reduced to metallic silver, which may affect its optical characteristics.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Metal salts like copper sulfate and zinc chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silver oxide and other silver compounds.
Reduction: Formation of metallic silver.
Substitution: Formation of metal-fluorescein complexes with different metal ions.
Aplicaciones Científicas De Investigación
Fluorescein silver has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.
Biology: Employed in bio-imaging and as a marker for tracking cellular processes.
Medicine: Utilized in diagnostic imaging and as an antimicrobial agent in wound dressings.
Industry: Applied in the development of sensors and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of fluorescein silver involves its ability to interact with biological molecules and metal ions. The fluorescence properties of fluorescein allow it to act as a probe, while the silver component provides antimicrobial activity. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and participate in redox reactions, leading to its diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A widely used fluorescent dye with applications in bio-imaging and chemical sensing.
Silver Nanoparticles: Known for their antimicrobial properties and used in various medical and industrial applications.
Rhodamine B: Another fluorescent dye with similar applications to fluorescein but different spectral properties.
Uniqueness of Fluorescein Silver
This compound combines the fluorescence properties of fluorescein with the antimicrobial and catalytic properties of silver, making it a unique compound with multifunctional capabilities. This combination allows for simultaneous imaging and antimicrobial action, which is not possible with fluorescein or silver nanoparticles alone.
Propiedades
Número CAS |
25931-86-6 |
|---|---|
Fórmula molecular |
C20H10Ag2O5 |
Peso molecular |
546.0 g/mol |
Nombre IUPAC |
disilver;2-(3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H12O5.2Ag/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 |
Clave InChI |
SHFAFEZLBIWABL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Ag+].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




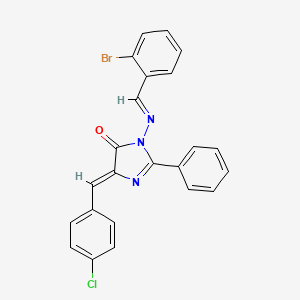

![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
